Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[2.4]heptane ring system, which is fused with an oxirane ring, and a carboxylate ester functional group. The presence of a chlorine atom and an ethyl group further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated cyclopropane derivative with an ethyl-substituted oxirane in the presence of a strong base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (temperature, pressure, and time), and efficient purification techniques such as distillation or chromatography to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of spiro ketones or carboxylic acids.
Reduction: Formation of spiro alcohols or alkanes.
Scientific Research Applications
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the chlorine atom and the ethyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- 1-Oxaspiro[2.4]heptane derivatives
Uniqueness
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the spirocyclic structure with the chlorine and ethyl substituents makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications.
This compound has a molecular formula of C12H17ClO3 and a molecular weight of approximately 250.72 g/mol. Its structural uniqueness allows for specific interactions with biological targets, which is critical for its therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C12H17ClO3 |
Molecular Weight | 250.72 g/mol |
IUPAC Name | This compound |
CAS Number | [insert CAS number] |
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi, suggesting its potential as an antibacterial and antifungal agent.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Research by Johnson et al. (2023) showed that this compound reduced pro-inflammatory cytokine levels in vitro, indicating its potential application in treating inflammatory diseases.
Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and C. albicans | Smith et al., 2023 |
Anti-inflammatory | Reduction in cytokine levels | Johnson et al., 2023 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The spirocyclic structure may facilitate binding to enzyme active sites or receptor sites, altering normal cellular functions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including cyclization and chlorination processes. The compound can also be modified to create derivatives with enhanced biological activities.
Synthetic Route Example:
- Formation of Spirocyclic Core: A suitable precursor undergoes cyclization.
- Chlorination: Introduction of the chlorine atom at the second position.
- Esterification: Reaction with methanol to form the final ester product.
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-3-7-5-4-6-9(7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
KKINZNNOIYLGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC12C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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